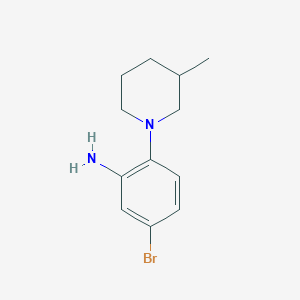
5-Bromo-2-(3-methyl-1-piperidinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-methyl-1-piperidinyl)aniline is a useful research compound. Its molecular formula is C12H17BrN2 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
The research on compounds with structures similar to 5-Bromo-2-(3-methyl-1-piperidinyl)aniline often focuses on their synthesis, modification, and potential as pharmacological agents. For example, compounds with aniline derivatives are explored for their roles in creating new pharmaceuticals, including inhibitors and drugs with specific biological activities. Studies such as the synthesis and application of 2-(Azolyl)anilines highlight the methods of synthesis and the biological properties of aniline derivatives, indicating their potential in creating pharmacologically active molecules (O. Antypenko et al., 2017).
Material Science and Catalysis
In material science and catalysis, the focus is on the development of new materials and catalysts that can enhance chemical reactions. Compounds like this compound may be investigated for their potential roles in these areas, particularly in the development of recyclable catalyst systems for C-N bond-forming cross-coupling reactions. The exploration of copper catalyst systems for bond-forming reactions using aryl halides and arylboronic acids, as reviewed by M. Kantam et al., 2013, is an example of how similar compounds are utilized in catalysis research.
Environmental and Green Chemistry
The application of chemical compounds in environmental and green chemistry focuses on reducing the environmental impact of chemical processes. This includes the development of methods for CO2 fixation using aniline derivatives to synthesize functionalized azole compounds, which represents an environmentally friendly approach to utilizing CO2 as a resource (E. Vessally et al., 2017). Such research indicates the potential environmental applications of compounds structurally related to this compound.
Wirkmechanismus
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 5-Bromo-2-(3-methyl-1-piperidinyl)aniline involves its participation in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, affecting the pathways that these compounds participate in.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds.
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction, as well as their rapid transmetalation with palladium (II) complexes, also play a crucial role .
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEZUBWMZLWVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
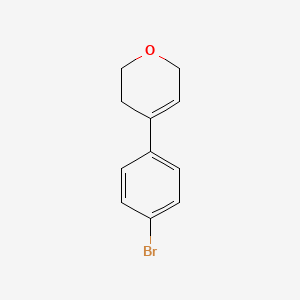
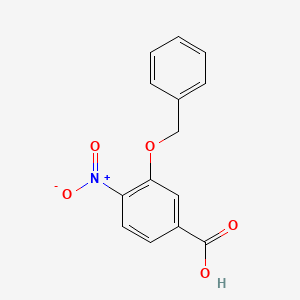



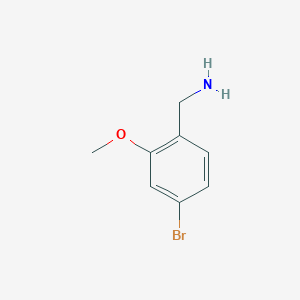
![1-Boc-4-[(2-methoxyphenyl)amino]piperidine](/img/structure/B1292060.png)
![2-{[(Benzyloxy)carbonyl]amino}-4,4-difluorobutanoic acid](/img/structure/B1292061.png)

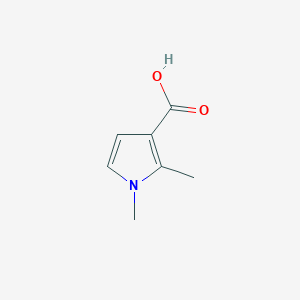
![[1-(Bromomethyl)cyclopropyl]acetonitrile](/img/structure/B1292069.png)



